

A Comparative Functional Analysis of MET Orthologs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **T145**

Cat. No.: **B1682861**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive functional comparison of the MET proto-oncogene, receptor tyrosine kinase (RTK), across various species. The MET protein, a key regulator of cell growth, motility, and morphogenesis, is a critical target in cancer therapy and regenerative medicine. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathway to facilitate a deeper understanding of the conserved and divergent functions of MET orthologs.

Note on "T145": The term "**T145**" is not a standardized nomenclature for a specific protein. Based on the molecular weight of the MET beta subunit (145 kDa) and its relevance in cellular signaling, this guide focuses on the MET proto-oncogene as the likely subject of interest.

Introduction to MET

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.^[1] These pathways, including the RAS-MAPK and PI3K-AKT cascades, are crucial for processes such as cell proliferation, migration, and survival.^[2] Dysregulation of MET signaling is implicated in the development and progression of numerous cancers.^[3]

Comparative Analysis of MET Orthologs

The MET gene is highly conserved across a wide range of species, highlighting its fundamental biological importance. This section provides a comparative overview of MET orthologs in key model organisms.

Ortholog Overview

Species	Gene Name	Protein Name	NCBI Gene ID	UniProt ID
Homo sapiens (Human)	MET	MET proto-oncogene, receptor tyrosine kinase	4233	P08581
Mus musculus (Mouse)	Met	Met proto-oncogene, receptor tyrosine kinase	17295	P16056
Rattus norvegicus (Rat)	Met	Met proto-oncogene, receptor tyrosine kinase	24555	P35597
Danio rerio (Zebrafish)	met	met proto-oncogene, receptor tyrosine kinase	30590	Q803E1
Drosophila melanogaster (Fruit fly)	Met	Methoprene-tolerant	35891	Q9V478

Functional Comparison: Quantitative Data

Direct quantitative comparisons of the functional parameters of MET orthologs across multiple species are not extensively available in single comprehensive studies. The following tables compile available data from various sources to provide a comparative snapshot.

Table 2.1: Ligand Binding Affinity (Kd)

Ortholog	Ligand	Binding Affinity (Kd)	Reference
Human MET	Human HGF	~30 pM	[1]
Human MET	Murine HGF	High Affinity	[4]
Murine Met	Murine HGF	Not specified, but functional	[5]
Murine Met	Human HGF	High Affinity	[4]

Note: While direct Kd values for all orthologs are not consistently reported, functional assays demonstrate cross-reactivity between human and murine HGF and MET, indicating conserved high-affinity binding.

Table 2.2: Kinase Activity

A direct comparative table of kinetic parameters (e.g., Km, Vmax) for MET orthologs is not readily available in the literature. However, functional studies confirm that the tyrosine kinase activity is a conserved feature across orthologs and is essential for their biological function.[2] [6]

Table 2.3: Cellular Migration

Quantitative data on the comparative migratory speed induced by different MET orthologs is not available in a standardized format. However, the role of MET in promoting cell migration is a well-conserved function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the function of MET orthologs.

MET Kinase Activity Assay

This protocol describes a method to measure the kinase activity of MET, adaptable for different orthologs.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the MET kinase domain. The remaining ATP is converted to a luminescent signal, where a lower signal indicates higher kinase activity.

Materials:

- Purified recombinant MET kinase domain
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP solution
- Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well plates
- Luminometer

Procedure:

- Prepare Reagents: Dilute the MET kinase, substrate, and ATP to the desired concentrations in kinase buffer.
- Reaction Setup: In a 384-well plate, add the following to each well:
 - 1 µL of test compound or vehicle (DMSO).
 - 2 µL of diluted MET kinase.
 - 2 µL of a mixture of ATP and substrate.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

- Kinase Detection Reagent: Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measurement: Read the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

Cell Migration (Wound Healing) Assay

This protocol outlines a method to assess the effect of MET activation on cell migration.

Principle: A "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the scratch is monitored over time and serves as a measure of cell migration.

Materials:

- Adherent cells expressing the MET ortholog of interest
- 6-well cell culture plates
- Sterile 200 μ L pipette tips
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Microscope with a camera

Procedure:

- **Cell Seeding:** Seed cells in 6-well plates and grow until they form a confluent monolayer.
- **Creating the Scratch:** Using a sterile 200 μ L pipette tip, create a straight scratch across the center of the cell monolayer.
- **Washing:** Gently wash the wells twice with PBS to remove detached cells.
- **Treatment:** Add fresh cell culture medium, with or without HGF or other test compounds.

- Image Acquisition: Immediately acquire images of the scratch at multiple defined locations (time 0).
- Incubation: Incubate the plate at 37°C and 5% CO2.
- Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 6-12 hours) until the scratch is closed.
- Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.

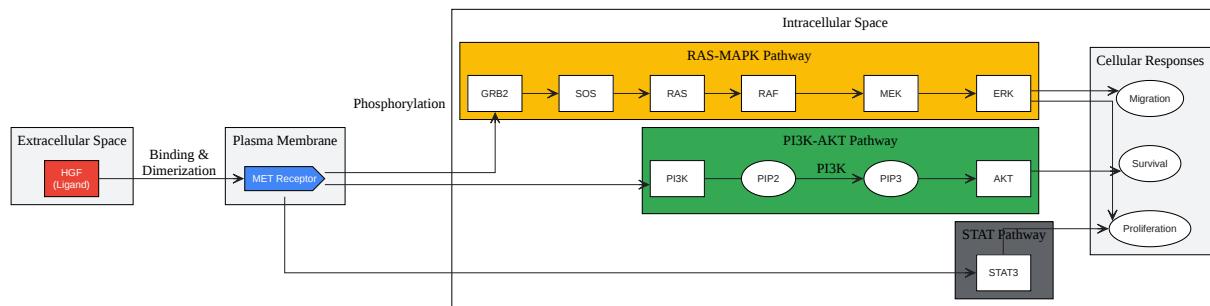
Cell Proliferation (Crystal Violet) Assay

This protocol describes a method to quantify cell proliferation in response to MET signaling.

Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of cells, providing a measure of cell proliferation.

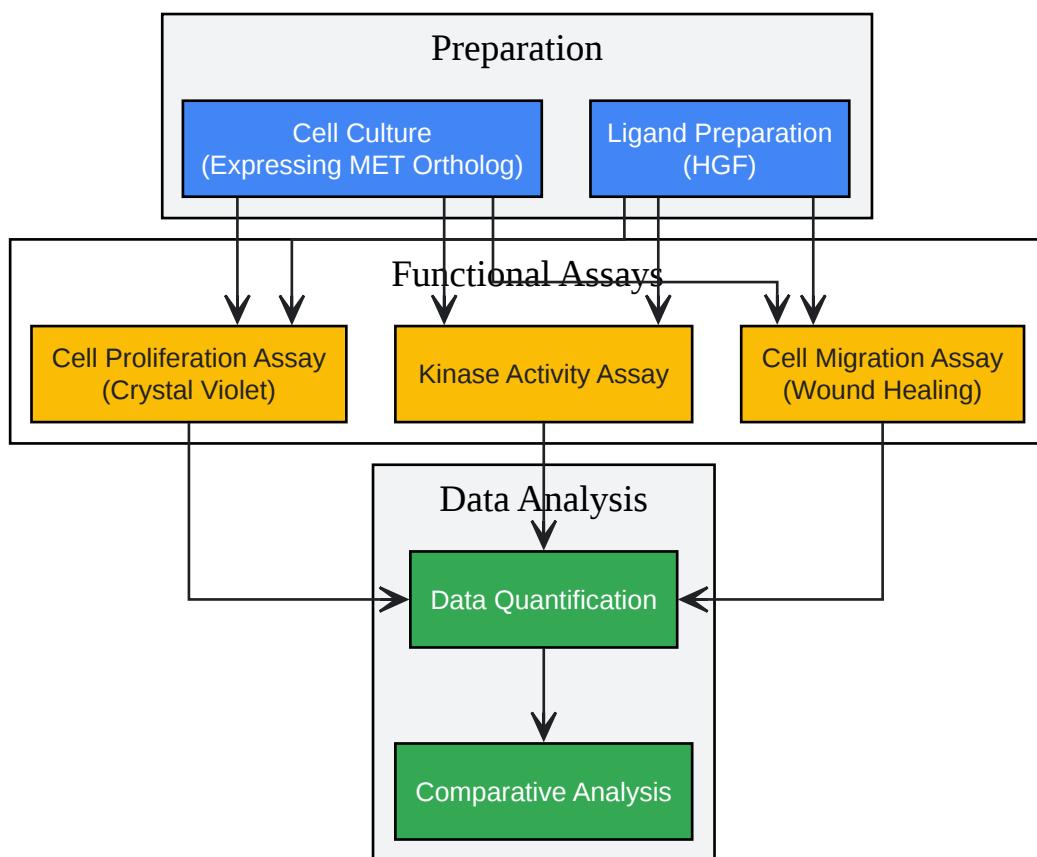
Materials:

- Adherent cells expressing the MET ortholog of interest
- 96-well cell culture plates
- Cell culture medium
- Crystal violet solution (0.5% crystal violet in 20% methanol)
- Methanol
- Solubilization solution (e.g., 10% acetic acid)
- Plate reader (absorbance at 570-590 nm)


Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a low density.

- Treatment: After allowing the cells to adhere, treat them with HGF or other compounds and incubate for the desired period (e.g., 24-72 hours).
- Fixation: Remove the medium and fix the cells by adding 100 μ L of methanol to each well for 10 minutes.
- Staining: Remove the methanol and add 50 μ L of crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.
- Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
- Solubilization: Add 100 μ L of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
- Measurement: Read the absorbance at 570-590 nm using a plate reader.


Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the MET signaling pathway and a typical experimental workflow for its functional analysis.

[Click to download full resolution via product page](#)

Figure 1. Simplified MET Signaling Pathway. Binding of HGF to the MET receptor leads to its dimerization and autophosphorylation, activating downstream pathways like RAS-MAPK, PI3K-AKT, and STAT, which in turn regulate key cellular processes.

[Click to download full resolution via product page](#)

Figure 2. General Experimental Workflow. This diagram outlines the key steps for the functional comparison of MET orthologs, from initial cell culture preparation to the final comparative data analysis.

Conclusion

The MET proto-oncogene and its signaling pathway are highly conserved across diverse species, underscoring their critical roles in development and cellular homeostasis. While quantitative data for direct, multi-species comparisons of functional parameters remain somewhat sparse in the literature, the available evidence points to a strong conservation of ligand-binding, kinase activity, and the promotion of cell migration and proliferation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the nuanced functions of MET orthologs in both health and disease. Further studies providing direct quantitative comparisons of MET orthologs will be invaluable for a more complete understanding of their evolutionary and functional divergence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HGF–MET Cascade, a Key Target for Inhibiting Cancer Metastasis: The Impact of NK4 Discovery on Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. JCI - Dysregulation of Met receptor tyrosine kinase activity in invasive tumors [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met-dependent tumors in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Met met proto-oncogene, receptor tyrosine kinase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Functional Analysis of MET Orthologs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682861#functional-comparison-of-t145-orthologs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com